1-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE
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Overview
Description
1-[4-(2-Fluorophenyl)piperazino]-2-(2-thienyl)-1-ethanone is a chemical compound that features a piperazine ring substituted with a fluorophenyl group and a thienyl group
Preparation Methods
The synthesis of 1-[4-(2-fluorophenyl)piperazino]-2-(2-thienyl)-1-ethanone can be achieved through several routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(2-Fluorophenyl)piperazino]-2-(2-thienyl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(2-Fluorophenyl)piperazino]-2-(2-thienyl)-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-fluorophenyl)piperazino]-2-(2-thienyl)-1-ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(2-Fluorophenyl)piperazino]-2-(2-thienyl)-1-ethanone can be compared with other similar compounds, such as:
These compounds share structural similarities but may differ in their chemical properties and biological activities
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2OS/c17-14-5-1-2-6-15(14)18-7-9-19(10-8-18)16(20)12-13-4-3-11-21-13/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGZHANBVVTXGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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